N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,4-dioxo-oxazolidinone moiety and a methoxy-substituted benzene sulfonamide group. These groups are often associated with biological activity, including enzyme inhibition (e.g., carbonic anhydrase, polymerases) or antimicrobial properties .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-15-9-5-6-10-16(15)27(23,24)19-14(13-7-3-2-4-8-13)11-20-17(21)12-26-18(20)22/h2-10,14,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZJNQQORAYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the oxazolidinone ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazolidinone ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolidinone derivatives, reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are explored to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death . In anticancer research, the compound may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be analyzed based on the evidence provided:
Structural Analogues with Sulfonamide Groups
- N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide (): Key Differences: This compound replaces the oxazolidinone ring with a diazaspiro[4.5]decane system, which may enhance conformational rigidity compared to the target compound’s oxazolidinone. The fluorobenzyl group could improve lipophilicity and membrane permeability.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Key Differences: Lacks the sulfonamide group but includes an N,O-bidentate directing group. Synthetic Utility: The directing group in this compound is critical for catalysis, whereas the target’s sulfonamide may prioritize target binding over catalytic activity .
Antiviral Sulfonamide Derivatives ():
Several sulfonamide-containing compounds (e.g., N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide) were identified in docking studies targeting viral polymerases. Differences in the oxazolidinone ring versus pyrazoline or oxazole moieties in these analogs may influence binding specificity and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Structural Insights: The oxazolidinone ring in the target compound may confer rigidity and hydrogen-bonding capacity, distinct from spirocyclic or pyrazoline systems in analogs.
- Synthetic Challenges : highlights the need for optimized catalytic conditions to assemble complex sulfonamide derivatives, which may apply to the target compound .
- Biological Potential: While sulfonamides in and show antiviral or kinase-inhibitory activity, the target compound’s specific biological profile remains speculative without experimental data.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and carbonic anhydrase inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's structure can be broken down as follows:
- Core Structure : The sulfonamide moiety is linked to a substituted oxazolidinone and a methoxybenzene group.
- Molecular Formula : C₁₅H₁₅N₃O₄S
- CAS Number : Not specified in the available literature.
1. Carbonic Anhydrase Inhibition
Sulfonamides are well-documented as inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in maintaining acid-base balance and fluid transport. The interaction of this compound with CA has been hypothesized based on structural similarities with known inhibitors.
2. Calcium Channel Modulation
Recent studies have indicated that certain sulfonamides can modulate calcium channels, impacting cardiovascular functions. This mechanism could be relevant in assessing the compound's effects on vascular resistance and perfusion pressure.
Efficacy Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
Case Study 1: Cardiovascular Effects
In a controlled study using isolated rat hearts, it was observed that the administration of the compound led to a notable decrease in coronary resistance compared to control groups. This suggests potential therapeutic implications for conditions such as pulmonary hypertension .
Case Study 2: Antitumor Activity
In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that the compound induced significant apoptosis, as evidenced by mitochondrial membrane potential alterations. The results indicate that the compound may possess antitumor properties through mechanisms involving mitochondrial dysfunction .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Theoretical models suggest favorable absorption characteristics and metabolic stability; however, empirical studies are needed to confirm these findings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methoxybenzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the oxazolidinone core, followed by coupling with a phenethylamine intermediate. Sulfonamide formation is achieved via nucleophilic substitution using 2-methoxybenzenesulfonyl chloride under anhydrous conditions .
- Optimization : Control reaction temperature (e.g., 0–5°C for sulfonylation), use catalysts like triethylamine, and employ inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>70%) and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage (δ 2.8–3.2 ppm for NH-SO₂) and oxazolidinone carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement, with emphasis on resolving hydrogen bonding between sulfonamide and oxazolidinone groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Assays :
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains, with controls for sulfonamide interference (e.g., trimethoprim combinations) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase or cyclooxygenase, using 96-well plate formats .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational conformational predictions and experimental crystallographic data?
- Strategies :
- Twinning Analysis : Use PLATON or ROTAX to detect twinning in X-ray data, followed by refinement in SHELXL with TWIN/BASF commands .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Adjust solvent effects (PCM model) to align computational and experimental data .
Q. What approaches are used to analyze structure-activity relationships (SAR) for this compound in drug discovery?
- Methodology :
- Derivative Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) to assess impact on bioactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase), with validation via SPR or ITC for binding kinetics .
Q. How does the 2,4-dioxo-oxazolidine moiety influence stability under varying pH and temperature conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C, monitor via HPLC. Oxazolidinone rings hydrolyze at pH >8, forming carboxylic acid derivatives .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C typical for sulfonamides). Kinetic studies (Arrhenius plots) predict shelf-life .
Data Contradiction and Optimization
Q. What steps are taken when biological activity data conflicts with computational predictions?
- Resolution Workflow :
Reassess Purity : Confirm compound integrity via LC-MS and elemental analysis .
Re-evaluate Assay Conditions : Check for false positives (e.g., redox cycling in MTT assays) using counter-screens like resazurin .
Re-run Docking with Flexibility : Incorporate side-chain mobility (induced-fit docking) or explicit solvent models to improve target binding accuracy .
Q. Which crystallization strategies improve data quality for structurally complex sulfonamides?
- Crystallization Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
